molecular formula C16H10ClF3N2O B3002099 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone CAS No. 551921-15-4

2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone

Cat. No. B3002099
CAS RN: 551921-15-4
M. Wt: 338.71
InChI Key: WOIXGDDGMKTTAB-UHFFFAOYSA-N
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Description

The compound 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone is a derivative of phthalazinone, which is a heterocyclic organic compound. Phthalazinone derivatives are known for their diverse applications and properties, particularly in the synthesis of polymers and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of chloro-substituted phthalazinone derivatives involves nucleophilic substitution reactions. For instance, a new chloro-substituted phthalazinone unit-containing aromatic diacid was synthesized from the nucleophilic substitution of p-chlorobenzonitrile with a bisphenol-like monomer, followed by alkaline hydrolysis of the intermediate dinitrile . This method demonstrates the potential for creating various substituted phthalazinone derivatives, including the target compound, by altering the nucleophilic reagents and conditions.

Molecular Structure Analysis

The molecular structure of chloro-substituted phthalazinone derivatives is confirmed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and MS. Two-dimensional NMR techniques like gCOSY, gHMBC, and gHSQC are particularly useful in assigning the 1H and 13C NMR spectra of these compounds . These techniques would be essential in confirming the structure of 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone.

Chemical Reactions Analysis

Phthalazinone derivatives can react with various C- and O-nucleophiles to yield a range of substituted products. The reactivity of phthalazinone–trichloroacetimidate towards different nucleophiles has been studied, showing that reactions can proceed in good yields under the catalysis of trimethylsilyl trifluoromethanesulfonate (TMSOTf) . This suggests that the target compound may also exhibit reactivity towards nucleophiles, potentially allowing for further functionalization.

Physical and Chemical Properties Analysis

The physical properties of polymers containing chloro-substituted phthalazinone moieties include solubility in various organic solvents and the ability to form transparent and tough films, which is indicative of their potential for practical applications. The chemical properties include high thermal stability, with a 10% mass loss at temperatures exceeding 460 °C in nitrogen . These properties are significant for the evaluation of the target compound's suitability in high-performance material applications.

Scientific Research Applications

Synthesis and Polymer Applications

  • Synthesis and Characterization of Polymers : This compound has been used in the synthesis and characterization of various polymers. A study by Peng (2005) focused on synthesizing new soluble phthalazinone moiety-based aromatic poly(aryl amide)s containing chlorine substituents. These polymers exhibited good solubility in organic solvents and could be cast into transparent and tough films, indicating potential applications in processing and manufacturing (Peng, 2005).

  • Properties of Poly(arylene ether s-triazine)s : Research by Yu et al. (2010) demonstrated the creation of poly(arylene ether s-triazine)s containing alkyl-, aryl- and chloro-substituted phthalazinone moieties. These polymers displayed high thermal stability and mechanical strength, making them attractive for high-performance structural materials (Yu et al., 2010).

  • Fluorinated Polyamides : Wang et al. (2007) synthesized new fluorinated polyamides using a phthalazinone derivative, showcasing excellent thermal stability and solubility in polar solvents. This indicates their potential in advanced material applications (Wang et al., 2007).

Other Applications

  • Synthesis of Organic Soluble Polymers : Sun et al. (2007) synthesized poly(aryl ether ketone)s copolymers containing phthalazinone moieties, which improved solubility in common polar organic solvents. These polymers were also semicrystalline in nature, indicating potential applications in various fields (Sun et al., 2007).

  • Soluble and Thermally Stable Copoly(phenyl-s-triazine)s : Zong et al. (2014) prepared novel copoly(phenyl-s-triazine)s with phthalazinone units, which showed remarkable solubility and thermal properties. These properties make them suitable for high-temperature applications (Zong et al., 2014).

  • Antimicrobial Properties : A study by Demirayak et al. (2004) synthesized phthalazinone derivatives with potential antihypertensive activities, indicating a possibility for medical applications (Demirayak et al., 2004).

  • Fluorinated Poly(phthalazinone ether)s : Research by Lu et al. (2004) on fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties revealed excellent solubility and thermal stability, which could be relevant for various engineering applications (Lu et al., 2004).

  • Antimicrobial Activity of Derivatives : Önkol et al. (2008) studied the antimicrobial properties of phthalazinone derivatives, showing potential use in combating bacterial and fungal infections (Önkol et al., 2008).

  • Synthesis of Copoly(arylene ether sulfone phenyl-s-triazine)s : Yu et al. (2009) synthesized polymers containing phthalazinone moieties, demonstrating good solubility and thermal stability, suitable for high-performance structural materials (Yu et al., 2009).

  • Antifungal Agents : Derita et al. (2013) synthesized polysubstituted phthalazinone derivatives with significant antifungal activity, showing promise in the development of new antifungal agents (Derita et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential use in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c1-9-11-4-2-3-5-12(11)15(23)22(21-9)14-7-6-10(8-13(14)17)16(18,19)20/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIXGDDGMKTTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone

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